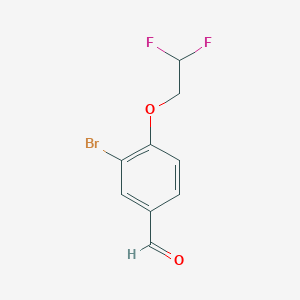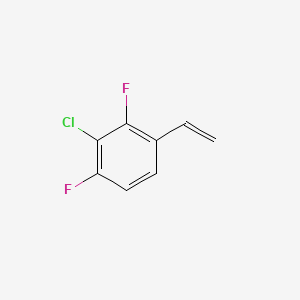
2-Chloro-1,3-difluoro-4-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-difluoro-4-vinylbenzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and vinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoro-4-vinylbenzene typically involves the halogenation of a suitable precursor, followed by the introduction of the vinyl group. One common method is the halogenation of 1,3-difluorobenzene with chlorine in the presence of a catalyst, such as iron(III) chloride, to produce 2-chloro-1,3-difluorobenzene. This intermediate can then undergo a Heck reaction with a suitable vinyl halide to introduce the vinyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Chloro-1,3-difluoro-4-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Electrophilic Addition: Halogens like bromine or chlorine can add across the vinyl group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the vinyl group to form carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the vinyl group to an ethyl group.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the chlorine or fluorine atoms.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Reduction Products: Saturated hydrocarbons with the vinyl group reduced to an ethyl group.
科学的研究の応用
2-Chloro-1,3-difluoro-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Medicine: Research into its potential as a precursor for drug development is ongoing. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-1,3-difluoro-4-vinylbenzene depends on its specific application and the context in which it is used
Electrophilic and Nucleophilic Interactions: The chlorine and fluorine atoms can participate in electrophilic and nucleophilic reactions, respectively, affecting the reactivity of the compound.
Vinyl Group Reactions: The vinyl group can undergo addition reactions, influencing the compound’s behavior in chemical and biological systems.
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
類似化合物との比較
2-Chloro-1,3-difluoro-4-vinylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-2,4-difluorobenzene: This compound lacks the vinyl group, making it less reactive in addition reactions.
2-Chloro-1,3-difluorobenzene:
4-Chloro-1,3-difluoro-2-vinylbenzene: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
The unique combination of chlorine, fluorine, and vinyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H5ClF2 |
|---|---|
分子量 |
174.57 g/mol |
IUPAC名 |
3-chloro-1-ethenyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H5ClF2/c1-2-5-3-4-6(10)7(9)8(5)11/h2-4H,1H2 |
InChIキー |
HLPPTKLEVGCYMS-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C(=C(C=C1)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


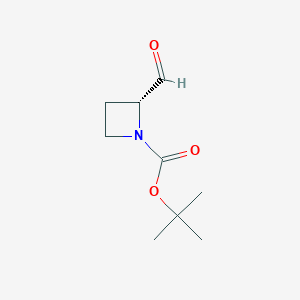
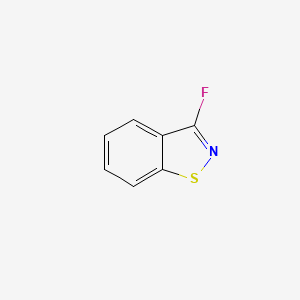
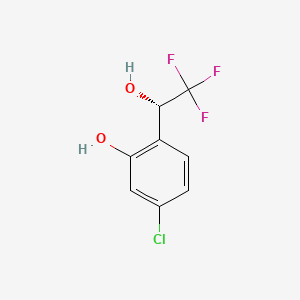

![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)
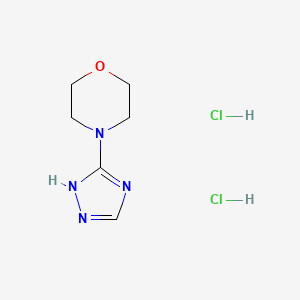
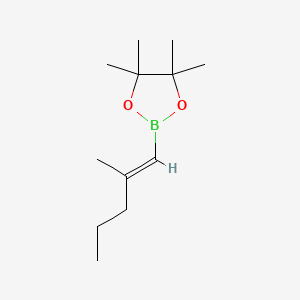
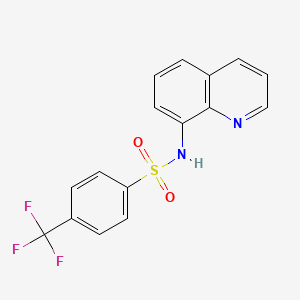
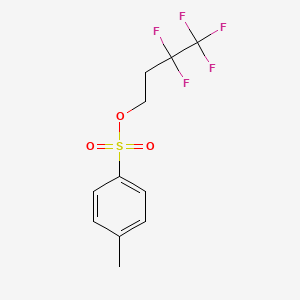
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13575093.png)
